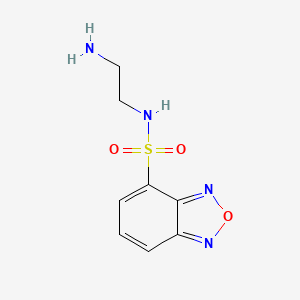
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)acetamide is an organic building block . It’s a technical grade compound with a molecular weight of 102.14 . It’s used in the preparation of mixed two-component monolayers on glassy carbon .
Synthesis Analysis
The synthesis of similar compounds, such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, involves the reaction of nitrous acid and secondary amines .Molecular Structure Analysis
The molecular structure of a similar compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, is planar with N-N and N-O distances of 132 and 126 pm, respectively .Chemical Reactions Analysis
N-AMINOETHYLPIPERAZINE, a compound with a similar structure, neutralizes acids to form salts plus water in exothermic reactions .Physical And Chemical Properties Analysis
N-(2-Aminoethyl)acetamide is a low melting hygroscopic solid which can be recrystallized from dioxane/Et2O . It’s soluble in H2O, Et2O and *C6H6 .Aplicaciones Científicas De Investigación
Microbial Degradation of Sulfonamides
A study explored the microbial degradation of sulfonamides, including N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide, in Microbacterium sp. strain BR1. The degradation process involved unusual pathways like ipso-hydroxylation, leading to fragmentation of the parent compound and the release of various metabolites. This insight is crucial for understanding the environmental fate of such substances and their potential role in propagating antibiotic resistance (Ricken et al., 2013).
Applications in Analytical Chemistry
Fluorescent Labeling Reagents
Fluorogenic and fluorescent labeling reagents with a benzofurazan (2,1,3-benzoxadiazole) skeleton, closely related to this compound, have been reviewed for their applications. These reagents, such as NBD-F, DBD-F, and others, are used extensively for their reactivity, fluorescence characteristics, and sensitivity in analyzing various analytes (Uchiyama et al., 2001).
Applications in Pharmaceutical Chemistry
Sulfonamide as a Functional Group in Drug Design
The significance of the sulfonamide group in medicinal chemistry is highlighted in a review. It discusses the presence of this group in various drugs, particularly sulfonamide antibacterials, and its role as an isostere of the carboxylic acid group. The review also addresses misconceptions related to sulfonamide group-related allergies and emphasizes its importance and safety in drug design (Kalgutkar et al., 2010).
Synthesis and Application of Fluorogenic Reagents
A study focused on the development of water-soluble fluorogenic reagents having a 2,1,3-benzoxadiazole structure, closely related to the chemical . These reagents showed promising applications in fluorescence detection and determination of peptides, highlighting their potential in biochemical analyses (Kajiro et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBFBTXFVPBLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2630226.png)

![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2630229.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2630231.png)


![(4E,10S)-7,7-Dimethyl-10-(2-methylpropyl)-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2630237.png)



![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2630244.png)


![[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine](/img/structure/B2630250.png)
